(S)-1,2-Decanediol
Overview
Description
(S)-1,2-Decanediol is an organic compound with the molecular formula C10H22O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to different carbon atoms in a specific spatial arrangement. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-1,2-Decanediol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-decanone, using chiral catalysts to ensure the formation of the (S)-enantiomer. Another method involves the asymmetric dihydroxylation of 1-decene using osmium tetroxide (OsO4) and a chiral ligand to achieve the desired stereochemistry.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 1,2-decanedione using a chiral catalyst. This method is preferred due to its efficiency and scalability. The reaction typically occurs under high pressure and temperature conditions to ensure complete conversion of the starting material.
Chemical Reactions Analysis
Types of Reactions: (S)-1,2-Decanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decanoic acid or other oxidized derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form decanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form decyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Decanoic acid.
Reduction: Decanol.
Substitution: Decyl chloride.
Scientific Research Applications
(S)-1,2-Decanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1,2-Decanediol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxyl groups in the compound allow it to form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Comparison with Similar Compounds
(S)-1,2-Decanediol can be compared with other similar compounds such as:
1,2-Decanediol: The racemic mixture of the compound, which contains both ®- and (S)-enantiomers.
1-Decanol: A related compound with a single hydroxyl group.
1,2-Octanediol: A shorter-chain diol with similar chemical properties.
Uniqueness: The (S)-enantiomer of 1,2-Decanediol is unique due to its specific spatial arrangement, which can result in different biological and chemical properties compared to its racemic mixture or other diols. This enantiomeric purity is crucial in applications where stereochemistry plays a significant role, such as in pharmaceuticals and chiral synthesis.
Biological Activity
(S)-1,2-Decanediol, a straight-chain aliphatic diol, has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications. This article examines the compound's biological properties, supported by various studies and case analyses.
This compound is a chiral molecule with the following structural formula:
It features a linear carbon chain of ten carbon atoms with hydroxyl groups at the first and second positions. This structure contributes to its solubility and interaction with biological membranes, influencing its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound against various pathogens. Notably:
- Efficacy Against Skin Microbiota : Research indicates that this compound demonstrates significant antimicrobial activity against skin-associated bacteria such as Corynebacterium xerosis and Staphylococcus epidermidis. In vitro studies showed that at concentrations as low as 0.3%, it effectively inhibits the growth of these bacteria, outperforming traditional deodorants like farnesol .
- Synergistic Effects : When combined with other alkanediols of varying chain lengths (5-10 carbon atoms), this compound exhibits a synergistic antimicrobial effect. This combination enhances its efficacy against selected microbial strains .
Anti-inflammatory Properties
This compound also possesses notable anti-inflammatory properties:
- Reduction of Inflammatory Markers : A study demonstrated that this compound significantly reduces pro-inflammatory cytokines in lipopolysaccharide-stimulated keratinocytes. This suggests its potential application in managing inflammatory skin conditions .
- Mechanism of Action : The compound appears to modulate inflammatory pathways by inhibiting the expression of cytokines such as IL-6 and TNF-α, thereby alleviating inflammation associated with bacterial infections .
Clinical Applications in Dermatology
- Acne Treatment : A clinical study involving adolescents with oily and acne-prone skin showed that topical application of this compound significantly reduced sebum production. This reduction in sebum was linked to improved skin conditions in participants aged 17-19 years .
- Body Odor Management : In another study focusing on body odor control, this compound was applied topically in low concentrations to effectively inhibit odor-causing bacteria without causing skin irritation .
Safety Profile
The safety assessments for this compound indicate a favorable profile for cosmetic use:
- Toxicity Studies : Acute toxicity studies have shown that this compound has a high LD50 value in mammalian models, suggesting low toxicity when applied topically . Long-term exposure studies have not indicated any significant adverse effects .
Summary of Findings
The biological activity of this compound can be summarized as follows:
Activity | Details |
---|---|
Antimicrobial | Effective against Corynebacterium xerosis, Staphylococcus epidermidis |
Anti-inflammatory | Reduces IL-6 and TNF-α levels in keratinocytes |
Clinical Application | Reduces sebum production; effective for managing acne and body odor |
Safety Profile | High LD50; well-tolerated in long-term studies |
Properties
IUPAC Name |
(2S)-decane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSBDQINUMTIF-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369963 | |
Record name | (S)-1,2-DECANEDIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84276-14-2 | |
Record name | (S)-1,2-DECANEDIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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